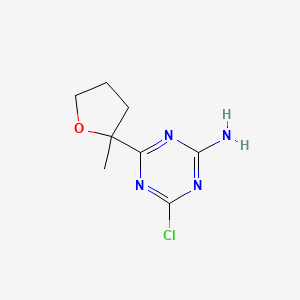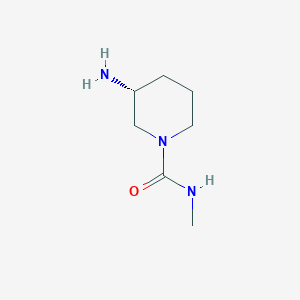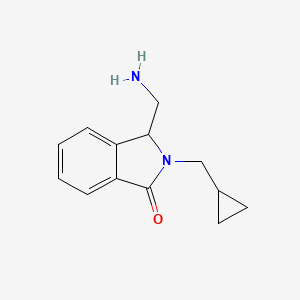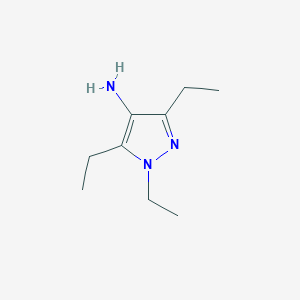
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S It is a derivative of benzene, featuring a sulfonyl chloride group, a nitro group, a fluoro group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Substituting a hydrogen atom with a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Sulfonylation: Introducing a sulfonyl chloride group using chlorosulfonic acid or sulfuryl chloride.
Methylation: Adding a methyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonyl chloride groups are electron-withdrawing, making the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Requires strong electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted under hydrogenation conditions or using metal-acid combinations.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Amino Derivatives: Formed by reduction of the nitro group.
Applications De Recherche Scientifique
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the development of enzyme inhibitors or probes for studying biological pathways.
Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, which can modify biological molecules or materials. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
- 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
- 4-Trifluoromethylbenzene-1-sulfonyl chloride
Uniqueness
3-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a diverse range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H5ClFNO4S |
|---|---|
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
3-fluoro-4-methyl-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-6(9)2-5(15(8,13)14)3-7(4)10(11)12/h2-3H,1H3 |
Clé InChI |
SOBOJKLINBCSQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane](/img/structure/B13182932.png)
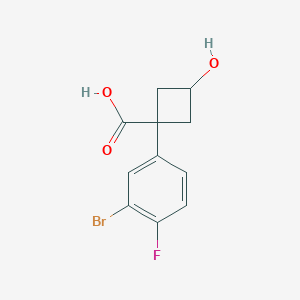
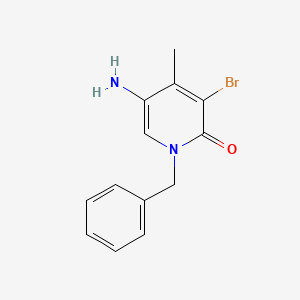
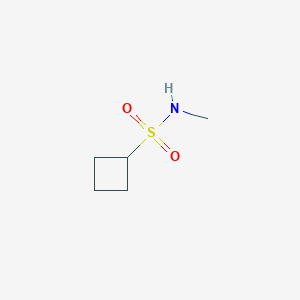
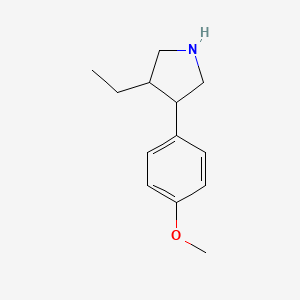

![2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
